molecular formula C18H24F3N3O2 B2856413 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 946382-74-7

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2856413
CAS RN: 946382-74-7
M. Wt: 371.404
InChI Key: YFFAZCBOVNRMKH-UHFFFAOYSA-N
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Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as TIPP (TIPP-117), is a synthetic compound that has been extensively studied for its potential medicinal properties. TIPP is a derivative of the opioid peptide beta-endorphin, and it has been shown to have significant analgesic effects in animal models.

Mechanism of Action

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide acts as a selective agonist of the delta opioid receptor, which is primarily found in the spinal cord and brain. Activation of the delta receptor by N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide leads to the inhibition of pain signals, resulting in analgesia. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been shown to have anxiolytic and antidepressant effects in animal models. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is its high potency and selectivity for the delta opioid receptor. This makes it a useful tool for studying the role of the delta receptor in pain and other physiological processes. However, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex molecule that requires expertise in organic chemistry to synthesize, limiting its availability for research purposes.

Future Directions

There are several future directions for research on N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. One area of interest is the development of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, such as in the treatment of chronic pain, depression, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide and its mechanism of action.

Synthesis Methods

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves several steps, including the protection of the amine group on the piperidine ring, the coupling of the protected piperidine with the protected oxalamide, and the deprotection of the resulting compound. The final product is obtained through purification by column chromatography. The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been extensively studied for its potential use as a painkiller. It has been shown to be highly effective in animal models of pain, including thermal and mechanical nociception. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has also been shown to have a lower tolerance and dependence liability than traditional opioid drugs, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-12(2)24-9-7-13(8-10-24)11-22-16(25)17(26)23-15-5-3-14(4-6-15)18(19,20)21/h3-6,12-13H,7-11H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFAZCBOVNRMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

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